

Spectroscopic Profile of 2-Furoyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: **2-Furoyl chloride**

Cat. No.: **B3418778**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-furoyl chloride** (CAS No. 527-69-5), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, including experimental protocols and data interpretation, to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **2-furoyl chloride**. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of **2-furoyl chloride** was acquired in deuterated chloroform (CDCl₃) at 300 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for **2-Furoyl Chloride** in CDCl₃[\[1\]](#)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H5	7.77	dd	$J_{5,4} = 1.75$
$J_{5,3} = 0.87$			
H3	7.50	dd	$J_{3,4} = 3.69$
$J_{3,5} = 0.87$			
H4	6.65	dd	$J_{4,3} = 3.69$
$J_{4,5} = 1.75$			

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The data presented here was obtained in deuterated chloroform (CDCl₃).

Table 2: ¹³C NMR Data for **2-Furoyl Chloride** in CDCl₃

Carbon Assignment	Chemical Shift (δ , ppm)
C=O	158.2
C2	148.5
C5	122.5
C3	113.0
C4	Not Reported

Note: The chemical shift for C4 was not explicitly found in the searched literature.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of **2-furoyl chloride** was prepared by dissolving approximately 0.04 mL of the neat compound in 0.5 mL of deuterated chloroform (CDCl₃)[1].

Instrumentation: A 300 MHz NMR spectrometer was used for the acquisition of the ^1H NMR spectrum[1].

Data Acquisition: Standard pulse programs were used for both ^1H and ^{13}C NMR acquisitions. For ^1H NMR, the spectral width was set to encompass all proton signals, and for ^{13}C NMR, a proton-decoupled pulse program was utilized.

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase-corrected. The chemical shifts were referenced to the residual solvent peak of CDCl_3 (^1H : 7.26 ppm, ^{13}C : 77.16 ppm).

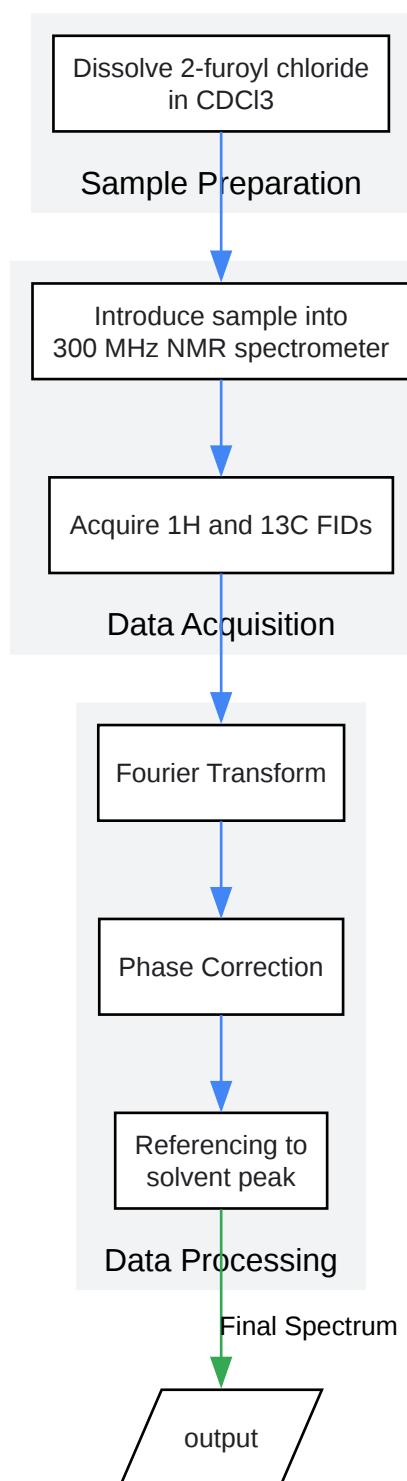


Diagram 1: NMR Spectroscopy Experimental Workflow

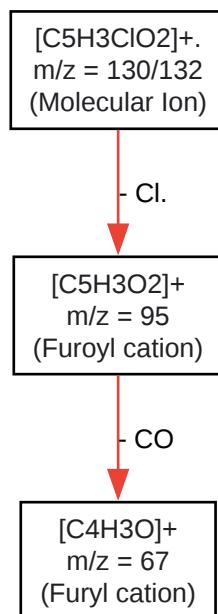


Diagram 2: Proposed Mass Spectrometry Fragmentation Pathway

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References

- 1. 2-Furoyl chloride(527-69-5) IR Spectrum [chemicalbook.com]
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